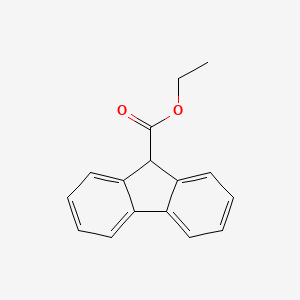

Ethyl 9H-fluorene-9-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 9H-fluorene-9-carboxylate is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 9H-fluorene-9-carboxylate serves as a versatile reagent in organic synthesis. It is utilized to produce complex organic molecules through various reactions, including:

- Esterification : The compound can be synthesized from fluorene-9-carboxylic acid and ethanol, which allows for the introduction of the ethyl group.

- Oxidation Reactions : Common reagents such as potassium permanganate are employed to oxidize this compound into more functionalized derivatives, enhancing its utility in further reactions.

Table: Common Reagents and Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Esterification | Ethanol | This compound |

| Oxidation | Potassium Permanganate | Hydroxylated derivatives |

| Reduction | Lithium Aluminum Hydride | Alcohol derivatives |

Material Science

The compound is also explored for its potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The modification of fluorene cores with electron-donating or accepting groups enhances the electronic properties of the resulting materials, making them suitable for optoelectronic applications.

Case Study: OLED Development

Research has shown that fluorene derivatives exhibit excellent photophysical properties, making them ideal candidates for use in OLEDs. This compound has been tested in formulations for OLEDs, demonstrating promising results in terms of efficiency and stability .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Its derivatives have shown promise in treating various conditions due to their interaction with biological targets.

- Antidepressant Activity : Some studies suggest that modifications of fluorene derivatives can lead to compounds with significant antidepressant effects due to their ability to interact with neurotransmitter systems.

- Antidiabetic and Antiarrhythmic Drugs : this compound serves as an intermediate in the synthesis of compounds used in antidiabetic and antiarrhythmic medications .

Table: Biological Activities of Fluorene Derivatives

Análisis De Reacciones Químicas

Saponification and Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 9H-fluorene-9-carboxylic acid. This reaction is critical for synthesizing pharmaceutical intermediates.

Reaction Conditions and Yields

| Conditions | Product | Yield | Source |

|---|---|---|---|

| HCl (conc.) + H₂O, reflux | 9H-Fluorene-9-carboxylic acid | 80.7% | |

| NaOH (10%), DCM, room temp | 9H-Fluorene-9-carboxylic acid | 64% |

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation to form a tetrahedral intermediate .

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates electrophilic substitution, particularly at the 2- and 7-positions.

Halogenation and Functionalization

Key Insight : The ester group directs substitution to specific positions due to its electron-withdrawing effect, altering regioselectivity compared to unsubstituted fluorene .

Oxidation and Reduction

The fluorene backbone and ester group participate in redox reactions.

Oxidation Reactions

| Oxidizing Agent | Product | Application | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 9-Oxo-9H-fluorene-9-carboxylic acid | Polymer precursors | 85% | |

| FeCl₃ (aq) | 3-Hydroxy-9H-fluorene-2-carboxylate | Fluorescent materials | 64% |

Reduction Reactions

| Reducing Agent | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄ (THF, 0°C) | 9-Hydroxymethyl-9H-fluorene | 78% | |

| H₂ (Pd/C, ethanol) | 9-Methyl-9H-fluorene | 90% |

Note : Reduction of the ester to a hydroxymethyl group retains the fluorene scaffold, enabling further functionalization .

Cyclization and Annulation

Ethyl 9H-fluorene-9-carboxylate participates in annulation reactions to form polycyclic systems.

Robinson Annulation

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl acetoacetate | t-BuOK, dioxane, 50°C | 3-Hydroxy-1-propyl-9H-fluorene-2-carboxylate | 41% |

Mechanism : Base-induced Michael addition followed by cyclodehydration forms a fused six-membered ring .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the aromatic rings.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Formylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4,4′-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde | 75% |

Applications : These reactions introduce functional groups for optoelectronic materials .

Comparative Reactivity of Fluorene Derivatives

The reactivity of this compound differs from structurally similar compounds:

Propiedades

Número CAS |

26878-12-6 |

|---|---|

Fórmula molecular |

C16H14O2 |

Peso molecular |

238.28 g/mol |

Nombre IUPAC |

ethyl 9H-fluorene-9-carboxylate |

InChI |

InChI=1S/C16H14O2/c1-2-18-16(17)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,2H2,1H3 |

Clave InChI |

DAOQKFHSVVIUKC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13 |

SMILES canónico |

CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13 |

Key on ui other cas no. |

26878-12-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.